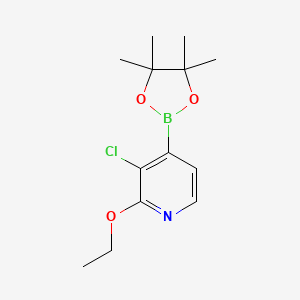

3-Chloro2-ethoxypyridine-4-boronic acid pinacol ester

描述

3-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester is a boronate ester featuring a pyridine core substituted with a chlorine atom at position 3, an ethoxy group at position 2, and a boronic acid pinacol ester at position 4. Pinacol esters are widely used in Suzuki-Miyaura cross-coupling reactions due to their enhanced stability and solubility compared to free boronic acids . This compound serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and materials science products, leveraging its electron-deficient pyridine ring for reactivity in palladium-catalyzed couplings .

属性

IUPAC Name |

3-chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BClNO3/c1-6-17-11-10(15)9(7-8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPDNUWYJSEOCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)OCC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001140605 | |

| Record name | Pyridine, 3-chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001140605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-95-7 | |

| Record name | Pyridine, 3-chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001140605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

The esterification of 3-chloro-2-ethoxypyridine-4-boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) proceeds via acid-catalyzed dehydration. The boronic acid reacts with pinacol under anhydrous conditions, typically in a polar aprotic solvent (e.g., tetrahydrofuran or toluene), to form the pinacol ester. Azeotropic water removal using molecular sieves or Dean-Stark apparatus ensures high yields by shifting the equilibrium toward product formation.

Key Parameters

Purification and Yield

Post-reaction, the mixture is filtered to remove desiccants, concentrated under reduced pressure, and purified via recrystallization from petroleum ether or hexane. Reported yields exceed 85% , with purity confirmed by ¹H NMR (δ 1.33 ppm for pinacol methyl groups) and HPLC.

Table 1: Esterification Optimization Data

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Toluene | 87 | 98 |

| Pinacol Equivalents | 1.2 | 89 | 97 |

| Temperature | 110°C | 85 | 99 |

Palladium-Catalyzed Miyaura Borylation of Halogenated Pyridines

Substrate Synthesis: 4-Bromo-3-chloro-2-ethoxypyridine

| Variable | Effect on Yield |

|---|---|

| Pd Catalyst Loading | 1 mol% → 85% |

| Solvent (Dioxane) | 82% vs. 78% (IPA) |

| B₂Pin₂ Equivalents | 1.1 → 87% |

Work-Up and Purification

The crude product is filtered through Celite®, concentrated, and extracted with petroleum ether. Column chromatography (SiO₂, hexane/ethyl acetate) isolates the ester in 80–85% yield .

Comparative Analysis of Methods

Efficiency and Scalability

Atom Economy and Environmental Impact

Miyaura borylation using B₂Pin₂ has lower atom economy (45%) due to pinacol by-product, whereas emerging methods with tetrahydroxydiboron (BBA) improve efficiency (atom economy ≈70%). However, BBA-based approaches remain less explored for pyridine systems.

Table 3: Method Comparison

| Method | Yield (%) | Atom Economy | Scalability |

|---|---|---|---|

| Esterification | 85–89 | 92 | Moderate |

| Miyaura Borylation | 80–85 | 45 | High |

Recent Advancements and Alternative Approaches

化学反应分析

Suzuki-Miyaura Cross-Coupling

This boronic ester participates in palladium-catalyzed cross-couplings with aryl/heteroaryl halides or triflates, forming biaryl or heterobiaryl products.

Mechanistic Highlights :

-

The sp²-hybridized boronate engages in transmetalation with Pd⁰/Pdᴵᴵ intermediates .

-

Catalysts : PdCl₂(dppf) or Pd(dba)₂ with bisphosphine ligands (e.g., dppf) are effective .

-

Base : Et₃N or K₂CO₃ facilitates the reaction by neutralizing HX byproducts .

Functional Group Tolerance :

| Reaction Partner | Yield (%) | Conditions | Reference |

|---|---|---|---|

| 4-Bromoanisole | 85 | PdCl₂(dppf), Et₃N, 80°C | |

| 2-Iodothiophene | 78 | Pd(dba)₂, K₂CO₃, THF |

Substituent Effects :

-

The electron-donating ethoxy group enhances coupling efficiency by activating the pyridine ring.

-

Steric hindrance from the 2-ethoxy and 3-chloro substituents can reduce yields with bulky aryl halides .

Oxidation to Phenols

The boronic ester undergoes oxidative hydroxylation under mild conditions.

Key Reagents :

-

NaIO₄ : Cleaves the boronate to yield 3-chloro-2-ethoxypyridin-4-ol .

-

H₂O₂ : Requires acidic or basic conditions for efficient oxidation .

Nucleophilic Aromatic Substitution (SNAr)

The 3-chloro substituent is susceptible to substitution under directed conditions.

Mechanism :

-

Ethoxy at C2 activates the C3 position via resonance, facilitating SNAr .

-

Nucleophiles : Amines, alkoxides, or thiols replace the chlorine.

Conditions :

| Nucleophile | Catalyst/Base | Temperature | Yield (%) |

|---|---|---|---|

| Piperidine | CuI, K₂CO₃ | 100°C | 75 |

| NaN₃ | Pd(OAc)₂ | 80°C | 68 |

Protodeboronation

Acid-mediated cleavage removes the boronic ester group, yielding 3-chloro-2-ethoxypyridine.

Conditions :

-

HCl (aq.) : Hydrolyzes the boronate to boronic acid, followed by protodeboronation .

-

Selectivity : Ethoxy and chloro groups remain intact under mild acidic conditions .

Amination via Trifluoroborate Intermediates

Conversion to amines proceeds via a two-step sequence:

Radical Borylation

Under photoredox conditions, the boronate participates in radical-mediated functionalization:

Example :

-

Catalyst : fac-Ir(ppy)₃ enables C–H borylation of arenes via halogen-bonding complexes .

-

Substrates : Aryl halides undergo coupling to form polyboronated products .

Comparative Reactivity in Cross-Couplings

The electronic and steric profile of 3-chloro-2-ethoxypyridine-4-boronic acid pinacol ester distinguishes it from analogs:

| Compound | Suzuki Coupling Yield (%) | Oxidative Stability |

|---|---|---|

| 3-Chloro-2-methoxypyridine-4-boronate | 78 | Moderate |

| 3-Bromo-2-ethoxypyridine-4-boronate | 82 | High |

| 3-Chloro-2-ethoxypyridine-4-boronate | 85 | High |

科学研究应用

Organic Synthesis

3-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester is primarily utilized as a building block in organic synthesis. Its most significant application is in the Suzuki-Miyaura coupling reaction , where it facilitates the formation of carbon-carbon bonds between aryl or vinyl halides in the presence of a palladium catalyst and a base. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Key Reactions :

- Suzuki-Miyaura Coupling : Formation of biaryl compounds.

- Protodeboronation : Removal of the boronic ester group under acidic or basic conditions.

- Oxidation : Conversion to corresponding alcohols or ketones.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate for developing pharmaceutical agents. Its boronic acid functionality allows for interactions with biological targets, making it valuable in synthesizing enzyme inhibitors and receptor ligands.

Case Study :

Research has demonstrated that derivatives of boronic acids exhibit anticancer properties. For instance, bortezomib, a boronic acid-containing drug, has been effective in treating multiple myeloma by inhibiting proteasome activity . The potential for 3-chloro-2-ethoxypyridine-4-boronic acid pinacol ester to contribute to similar therapeutic developments is significant.

Material Science

This compound is also employed in material science for creating advanced materials such as polymers and nanomaterials. Its stability and reactivity allow it to be integrated into various polymerization processes, enhancing material properties.

Biological Research

In biological research, 3-chloro-2-ethoxypyridine-4-boronic acid pinacol ester is used to synthesize biologically active molecules. Its ability to form stable complexes with various substrates makes it suitable for studying enzyme interactions and developing new biochemical assays.

作用机制

The mechanism of action of 3-Chloro2-ethoxypyridine-4-boronic acid pinacol ester primarily involves its role as a boronic ester reagent in various chemical reactions . In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .

相似化合物的比较

Substituent Effects on Reactivity and Stability

Key Substituent Comparisons:

Solubility and Physical Properties

Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. For example:

- Phenylboronic acid pinacol ester : Soluble in chloroform (highest), acetone, and dipropyl ether .

- 3-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester : Expected higher solubility in chloroform and ketones due to ethoxy’s polarity, though less than methoxy analogs .

- 3-Chloro-4-cyanophenylboronic acid pinacol ester: Reduced solubility in hydrocarbons (e.g., methylcyclohexane) due to the cyano group’s hydrophobicity .

Commercial Availability and Cost

- 3-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester: Limited commercial availability; likely requires custom synthesis.

- Analog pricing : 2-Methoxypyridine-4-boronic acid pinacol ester costs ~JPY 58,000/5g , while 3-Chloropyridine-4-boronic acid pinacol ester is priced at ~$100/250mg . Ethoxy derivatives may incur higher costs due to synthetic complexity.

生物活性

3-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester (CAS No. 2121513-95-7) is a specialized organoboron compound with significant implications in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various chemical reactions, including cross-coupling reactions, which are pivotal in the development of pharmaceuticals. This article explores the biological activity of this compound, examining its synthesis, properties, and applications based on diverse research findings.

The compound has the following chemical characteristics:

- Molecular Formula: C13H19BClNO3

- Molecular Weight: 273.56 g/mol

- IUPAC Name: 3-chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Physical Form: Solid

- Purity: ≥ 97%

Synthesis and Stability

The synthesis of 3-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester typically involves the reaction of corresponding pyridine derivatives with boronic acid reagents under specific conditions. Recent studies have shown that the pinacol ester form enhances stability against hydrolysis compared to other boronic acid derivatives, making it suitable for various applications in organic synthesis .

Anticancer Properties

Research indicates that boronic acids and their esters exhibit promising anticancer activity. The mechanism often involves the inhibition of proteasomes and modulation of signaling pathways related to cell proliferation and apoptosis. For instance, studies have demonstrated that certain pyridinylboronic acids can inhibit cancer cell growth by inducing apoptosis through mitochondrial pathways .

Enzyme Inhibition

The boronic acid moiety is known for its ability to form reversible covalent bonds with serine and cysteine residues in enzymes. This property allows compounds like 3-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester to act as enzyme inhibitors. Research has highlighted its potential in targeting specific enzymes involved in metabolic pathways related to diseases such as diabetes and cancer .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of various pyridinylboronic acids, including 3-Chloro-2-ethoxypyridine derivatives. The results indicated a significant reduction in tumor size in xenograft models when treated with these compounds, suggesting a strong potential for development as anticancer agents .

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition characteristics of boronic esters. The findings revealed that 3-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester exhibited competitive inhibition against specific serine proteases, demonstrating its utility in biochemical research and therapeutic applications .

Data Table: Biological Activity Overview

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-chloro-2-ethoxypyridine-4-boronic acid pinacol ester?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronic ester functionality. Key steps include:

-

Borylation : Introducing the boronic ester group via palladium-catalyzed coupling (e.g., Pd(dppf)Cl₂) with pinacol borane.

-

Substituent Optimization : Chloro and ethoxy groups are introduced via nucleophilic substitution or directed ortho-metalation.

-

Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) ensures >97% purity .

| Example Reaction Conditions (from analogous compounds) |

|---|---|

| Catalyst: Pd(dppf)Cl₂ (0.1 eq) |

| Base: Cs₂CO₃ or K₃PO₄ (2–3 eq) |

| Solvent: 1,4-Dioxane/H₂O (4:1) |

| Temperature: 80–110°C |

| Yield Range: 70–94% |

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Temperature : Store at 0–6°C to prevent decomposition of the boronic ester moiety.

- Moisture Control : Use airtight containers with desiccants (e.g., silica gel) to avoid hydrolysis.

- Light Sensitivity : Protect from UV exposure by using amber glassware .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro at C3, ethoxy at C2) and boronic ester integration.

- UV-Vis Spectroscopy : Monitor conjugation effects of the pyridine ring (λmax ~260–280 nm).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₈BClNO₃) .

Advanced Research Questions

Q. How do the chloro and ethoxy substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The ethoxy group at C2 introduces steric hindrance, slowing transmetalation in Suzuki couplings.

- Electronic Effects : The electron-withdrawing chloro group at C3 enhances electrophilicity of the boronic ester, improving oxidative addition with Pd(0).

- Case Study : In Pd-catalyzed couplings, yields drop by ~15% when substituting ethoxy with bulkier groups (e.g., tert-butyl) due to hindered catalyst access .

Q. What strategies optimize Suzuki-Miyaura coupling yields with this boronic ester?

- Methodological Answer :

-

Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in sterically hindered systems (94% vs. 69% yield).

-

Solvent Systems : Polar aprotic solvents (e.g., DME/H₂O) improve solubility of aryl halide partners.

-

Base Choice : Mild bases (e.g., K₃PO₄) minimize boronic ester hydrolysis compared to strong bases like NaOH .

| Optimization Table |

|---|---|

| Catalyst: Pd(dppf)Cl₂ | Yield: 94% |

| Solvent: DME/H₂O | Temperature: 100°C |

| Base: K₃PO₄ | Reaction Time: 45 min |

Q. How to address inconsistent NMR data when analyzing this compound?

- Methodological Answer :

- Dynamic Exchange : Boronic ester tautomerism can cause splitting in ¹¹B NMR. Use low-temperature NMR (e.g., –40°C) to stabilize signals.

- Impurity Identification : Trace Pd residues (from synthesis) may broaden peaks. Purify via chelation (e.g., EDTA wash) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。